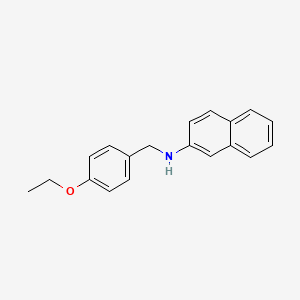![molecular formula C19H19ClN2O B5881701 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)
1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine is not fully understood. However, it has been proposed that this compound acts as a modulator of the serotonergic and/or dopaminergic systems in the brain. It has also been suggested that 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine may interact with other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It has also been reported to reduce the levels of stress hormones, such as corticosterone and adrenocorticotropic hormone (ACTH).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine in lab experiments is its diverse biological activities, which make it a potential drug candidate for the treatment of various neurological disorders. This compound is also relatively easy to synthesize and purify, which makes it a suitable candidate for high-throughput screening assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine. One of the potential areas of research is the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is the identification of its molecular targets and the elucidation of its exact mechanism of action. Additionally, the development of more potent and selective analogs of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine may lead to the discovery of novel drug candidates with improved therapeutic efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine involves the reaction of 1-phenylpiperazine with 3-(3-chlorophenyl)acrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography to obtain pure 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine.
Applications De Recherche Scientifique
1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine has been extensively studied for its potential applications in pharmacology. It has been reported to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. This compound has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-17-6-4-5-16(15-17)9-10-19(23)22-13-11-21(12-14-22)18-7-2-1-3-8-18/h1-10,15H,11-14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPYGCSQYHXEKH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)




![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)



![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
